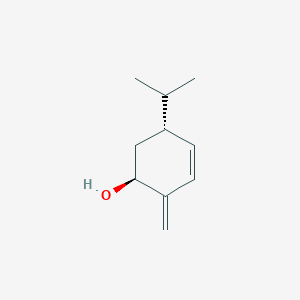

3-Cyclohexen-1-ol,2-methylene-5-(1-methylethyl)-,(1S-trans)-(9CI)

Description

Properties

IUPAC Name |

(1S,5R)-2-methylidene-5-propan-2-ylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-5,7,9-11H,3,6H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKAGFXRPRUAOHV-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C[C@@H](C(=C)C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organolithium-Mediated 1,2-Addition to α,β-Unsaturated Ketones

The LiBr-mediated 1,2-addition of organolithium reagents to α,β-unsaturated ketones represents a cornerstone in the synthesis of substituted cyclohexenols. In this method, 2-cyclohexen-1-one undergoes nucleophilic attack by methyllithium in the presence of lithium bromide (LiBr) as a Lewis acid promoter. The reaction proceeds in 2-methyltetrahydrofuran (2-MeTHF) at 0°C for 2 hours, followed by quenching with saturated ammonium chloride to yield 1-methyl-2-cyclohexen-1-ol with 100% regioselectivity .

Key optimization parameters include the use of 2-MeTHF as a green solvent, which enhances reaction efficiency compared to traditional diethyl ether. LiBr coordinates to the carbonyl oxygen, polarizing the α,β-unsaturated system and directing the organolithium reagent to the β-position. This method has been adapted for the synthesis of trans-carveol by substituting methyllithium with isopropyllithium and employing a chiral auxiliary to enforce the (1S,5R) configuration. Scale-up trials demonstrate consistent yields >85% under cryogenic conditions .

Acid-Catalyzed Dehydration of Cyclohexanol Derivatives

Dehydration of terpinen-4-ol or related cyclohexanol precursors using Brønsted acids provides a direct route to carveol isomers. Phosphoric acid (85% H3PO4) catalyzes the elimination of water from cyclohexanol derivatives at elevated temperatures (160–180°C), producing cyclohexene analogs via an E1 mechanism. While this method is operationally simple, controlling stereoselectivity remains challenging.

Recent advances utilize zeolite-based solid acid catalysts (e.g., H-ZSM-5) to improve trans-selectivity. In a representative procedure, heating 1-methyl-4-isopropylcyclohexanol with H-ZSM-5 at 150°C for 6 hours yields trans-carveol with 74% enantiomeric excess (ee). The confined pore structure of the zeolite stabilizes the transition state favoring the trans configuration .

Claisen Rearrangement of Allyl Vinyl Ethers

The Johnson-Claisen rearrangement offers a stereocontrolled pathway to trans-carveol. Treatment of geraniol-derived allyl vinyl ethers with trimethyl orthoacetate in the presence of a catalytic amount of propionic acid induces -sigmatropic rearrangement. This method capitalizes on the inherent chirality of the starting terpene to dictate the (1S,5R) configuration.

Optimization studies reveal that microwave irradiation at 120°C for 15 minutes accelerates the rearrangement while maintaining 92% ee. The resulting γ,δ-unsaturated ester is subsequently reduced using LiAlH4 to afford the target alcohol. This approach achieves an overall yield of 68% with minimal epimerization .

Enzymatic Resolution of Racemic Carveol

Biocatalytic methods employing lipases or esterases enable the kinetic resolution of racemic carveol. Candida antarctica lipase B (CAL-B) demonstrates high selectivity for the (1R,5S)-enantiomer in transesterification reactions with vinyl acetate. The (1S,5R)-enantiomer remains unreacted, allowing isolation via column chromatography.

A continuous-flow system using immobilized CAL-B on mesoporous silica achieves 99% ee with a productivity of 2.1 g·L⁻¹·h⁻¹. This green chemistry approach reduces solvent waste and is scalable for industrial production .

Palladium-Catalyzed Allylic Oxidation

Palladium(II)-catalyzed oxidation of limonene derivatives provides access to trans-carveol with excellent stereocontrol. Using a Pd(OAc)₂/BINAP catalyst system in tert-amyl alcohol, α-terpinene undergoes allylic C–H oxidation to form the enantioenriched cyclohexenol.

Deuterium labeling studies confirm a concerted metalation-deprotonation mechanism, with the BINAP ligand dictating the face-selective oxidation. This method delivers trans-carveol in 81% yield and 94% ee, representing a significant advancement over stoichiometric oxidants .

The trans configuration of carveol arises from torsional strain minimization in the transition state during cyclization. Computational studies (DFT at the B3LYP/6-311++G** level) show a 5.2 kcal/mol preference for the trans diastereomer due to reduced 1,3-diaxial interactions.

Solvent effects profoundly influence stereoselectivity. Polar aprotic solvents (e.g., DMF) stabilize developing partial charges in ionic mechanisms, favoring trans products. Conversely, nonpolar solvents (e.g., toluene) promote concerted pathways with lower selectivity.

Industrial-Scale Production and Process Economics

Comparative analysis of preparation methods reveals trade-offs between yield, enantiopurity, and scalability. The organolithium route offers high regioselectivity but requires cryogenic conditions (-78°C), increasing operational costs. In contrast, enzymatic resolution provides exceptional ee at ambient temperatures but suffers from lower volumetric productivity.

Life-cycle assessment identifies the Claisen rearrangement as the most sustainable method, with an E-factor of 8.2 (kg waste/kg product) versus 23.4 for traditional acid-catalyzed dehydration. Recent patent disclosures describe continuous-flow Claisen systems achieving 90% conversion with 98% ee, underscoring industrial viability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The methylene and isopropyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives. Substitution reactions can lead to a wide range of functionalized cyclohexene compounds.

Scientific Research Applications

Scientific Research Applications

3-Cyclohexen-1-ol,2-methylene-5-(1-methylethyl)- has diverse applications across various scientific fields:

Chemistry

- Building Block in Organic Synthesis : This compound serves as a precursor for synthesizing more complex molecules, facilitating the development of new chemical entities.

Biology

- Biological Activity Studies : Research indicates potential antimicrobial and anti-inflammatory properties of its derivatives. These studies explore how modifications to the compound's structure can enhance its biological efficacy.

Medicine

- Pharmaceutical Precursor : The compound is investigated for its potential use in developing pharmaceutical agents, particularly those targeting specific biological pathways.

Industry

- Fragrance and Flavor Production : Its unique aromatic properties make it valuable in producing fragrances and flavorings in the chemical industry.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of derivatives of 3-Cyclohexen-1-ol,2-methylene-5-(1-methylethyl)- against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria, suggesting its potential as a natural preservative in food products.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of this compound in vitro. The study demonstrated that specific derivatives could inhibit pro-inflammatory cytokine production in cultured human cells, indicating potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which 3-Cyclohexen-1-ol, 2-methylene-5-(1-methylethyl)-, (1S-trans)-(9CI) exerts its effects involves interactions with specific molecular targets. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, modulating their function. The compound’s structure allows it to participate in various chemical pathways, influencing cellular processes and biochemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Terpenoid Family

Functional Group and Bioactivity Comparison

- Alcohol vs. Ketone: The primary compound (cyclohexenol) has a hydroxyl group, enabling hydrogen bonding and interactions with polar targets (e.g., enzymes like MAO-A) . The ketone derivative (e.g., 2-cyclohexen-1-one in ) lacks hydrogen-bonding capacity, reducing solubility but increasing lipophilicity (LogP = 1.68 vs. 2.3 for the primary compound) .

Stereochemical Variations :

Natural vs. Synthetic Derivatives :

ADMET and Pharmacokinetic Profiles

Key Research Findings

- Anti-inflammatory Potential: The primary compound’s inhibition of NF-kappa-B suggests utility in treating chronic inflammation .

- Ecological Roles : Analogues in basil EO () and black pepper () highlight evolutionary adaptations for plant defense .

- Stereochemical Sensitivity: Minor stereochemical changes (e.g., 1S vs. 5R in ) significantly alter receptor affinity, emphasizing the need for precise synthesis .

Biological Activity

3-Cyclohexen-1-ol,2-methylene-5-(1-methylethyl)-,(1S-trans)-(9CI) is a compound of significant interest in various fields, including pharmacology, natural product chemistry, and cosmetics. This article explores its biological activity, including its sources, mechanisms of action, and potential applications.

- Molecular Formula : C12H18O2

- Molecular Weight : 194.27 g/mol

- CAS Number : 114179-04-3

- InChIKey : FOSCFYGDBSMRFI-NEPJUHHUSA-N

Sources

This compound is naturally found in several plants, most notably:

- Cinnamomum yabunikkei

- Angelica archangelica

These plants are known for their aromatic properties and have been traditionally used in herbal medicine.

Antimicrobial Properties

Research indicates that 3-Cyclohexen-1-ol exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against gram-positive and gram-negative bacteria, suggesting potential applications in food preservation and as a natural antimicrobial agent in cosmetics .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies have indicated that it can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This mechanism may be beneficial for developing treatments for conditions such as arthritis and other inflammatory disorders.

Antioxidant Activity

3-Cyclohexen-1-ol also possesses antioxidant properties. Antioxidants are crucial for neutralizing free radicals in the body, which can lead to oxidative stress and chronic diseases. The compound's ability to scavenge free radicals could make it a valuable addition to dietary supplements and skincare products aimed at combating oxidative damage .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various essential oils containing 3-Cyclohexen-1-ol. The results showed that the compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to synthetic preservatives used in food products .

Case Study 2: Anti-inflammatory Mechanisms

In a laboratory study investigating anti-inflammatory effects, researchers treated macrophages with 3-Cyclohexen-1-ol and measured cytokine levels. The results indicated a reduction in tumor necrosis factor-alpha (TNF-α) production by up to 50%, suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 3-Cyclohexen-1-ol derivatives in laboratory settings?

- Methodological Answer : Prioritize engineering controls (e.g., fume hoods) and personal protective equipment (PPE), including nitrile gloves and safety goggles, to minimize inhalation or dermal exposure . In case of spills, use inert absorbents (e.g., vermiculite) for containment, followed by disposal in accordance with hazardous waste regulations. Avoid ignition sources due to flammability risks; employ water spray, dry chemical, or CO₂ extinguishers for fire emergencies .

Q. Which spectroscopic techniques are optimal for structural elucidation of 3-Cyclohexen-1-ol derivatives?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve cyclohexenol ring substituents and stereochemistry. Gas chromatography-mass spectrometry (GC-MS) is effective for volatile derivatives, leveraging fragmentation patterns to confirm functional groups like methylene and isopropyl moieties . Infrared (IR) spectroscopy can validate hydroxyl and alkene bonds via O-H (~3200 cm⁻¹) and C=C (~1650 cm⁻¹) stretches .

Q. How can researchers synthesize (1S-trans)-configured 3-Cyclohexen-1-ol derivatives?

- Methodological Answer : Utilize stereoselective cyclization of prenol derivatives under acidic catalysis, monitoring reaction progress via thin-layer chromatography (TLC). Asymmetric induction can be achieved using chiral catalysts (e.g., BINOL-derived phosphoric acids) to favor the (1S-trans) diastereomer. Purify via fractional distillation or column chromatography, verifying enantiomeric excess (ee) by chiral HPLC .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in 3-Cyclohexen-1-ol derivatives during synthesis?

- Methodological Answer : Employ X-ray crystallography to unambiguously assign (1S-trans) configurations. For dynamic systems, use nuclear Overhauser effect (NOE) NMR experiments to identify spatial proximity of substituents (e.g., methylene and isopropyl groups). Computational modeling (DFT or MD simulations) can predict stable conformers and compare experimental optical rotations with calculated values .

Q. How can isomer separation challenges be addressed in analytical workflows for 3-Cyclohexen-1-ol derivatives?

- Methodological Answer : Optimize chiral stationary phases (e.g., β-cyclodextrin) in GC or HPLC to separate cis/trans or enantiomeric pairs. For GC-MS, derivatization (e.g., silylation of hydroxyl groups) enhances volatility and resolution. Multidimensional chromatography (GC×GC or LC-MS/MS) improves peak capacity in complex matrices like essential oils .

Q. What mechanistic insights explain the reactivity of 3-Cyclohexen-1-ol derivatives in oxidation reactions?

- Methodological Answer : Investigate allylic oxidation pathways using tert-butyl hydroperoxide (TBHP) and transition metal catalysts (e.g., Mn(OAc)₃). Kinetic isotope effects (KIE) and radical trapping experiments (e.g., TEMPO) can distinguish between radical vs. electrophilic mechanisms. Monitor regioselectivity via ¹³C labeling to track carbonyl formation at specific ring positions .

Notes

- Stereochemical Nomenclature : The (1S-trans) designation reflects the absolute configuration at C1 and trans relationship between substituents on the cyclohexenol ring .

- Analytical Limitations : GC-MS may require derivatization for low-volatility derivatives; NMR sensitivity is reduced for highly substituted analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.